ダリフェナシン臭化水素酸塩

概要

説明

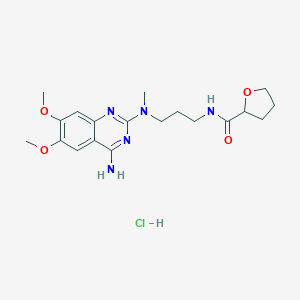

ダリフェナシン臭化水素酸塩は、主に過活動膀胱による尿失禁の治療に使用される薬剤です。 膀胱筋の収縮を担うM3ムスカリン性アセチルコリン受容体の選択的拮抗薬として機能します 。 この化合物は、米国とカナダではEnablex、欧州連合ではEmselexなどの商品名で販売されています .

科学的研究の応用

Darifenacin hydrobromide has a wide range of applications in scientific research:

作用機序

ダリフェナシン臭化水素酸塩は、主に膀胱筋の収縮を担うM3ムスカリン性アセチルコリン受容体を選択的に阻害することにより作用します 。 この受容体を阻害することにより、ダリフェナシンは尿意を減らし、過活動膀胱の症状の管理に役立ちます 。 M3受容体に対する選択性は、非選択的なムスカリン拮抗薬に関連する副作用を最小限に抑えることで、治療上の利点を提供すると考えられています .

類似化合物:

オキシブチニン: 過活動膀胱の治療に使用される別のムスカリン受容体拮抗薬。

トルテロジン: 同様の適応症を持つ非選択的なムスカリン拮抗薬ですが、副作用のプロフィールが異なります.

ソリフェナシン: ダリフェナシンと同様にM3受容体の選択的拮抗薬ですが、薬物動態が異なります.

ダリフェナシン臭化水素酸塩の独自性: ダリフェナシン臭化水素酸塩は、M3受容体に対する高い選択性により、他のムスカリン拮抗薬とは異なります。 この選択性は、口渇や便秘などの副作用の発症率を低下させると考えられており、一部の患者にとって好ましい選択肢となっています .

生化学分析

Biochemical Properties

Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . Darifenacin hydrobromide has greater affinity for the M3 receptor than for the other known muscarinic receptors .

Cellular Effects

Darifenacin hydrobromide’s primary cellular effect is the reduction of bladder muscle contractions, thereby decreasing the urgency to urinate . This is achieved by blocking the M3 muscarinic acetylcholine receptors, which mediate these contractions .

Molecular Mechanism

The molecular mechanism of action of Darifenacin hydrobromide involves the competitive antagonism of the muscarinic M3 receptor . By blocking this receptor, Darifenacin hydrobromide prevents acetylcholine from binding and initiating bladder muscle contractions .

Temporal Effects in Laboratory Settings

Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . Steady state is achieved after 6 days of once-daily administration of the PR formulation .

Metabolic Pathways

Darifenacin hydrobromide is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4 . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

Darifenacin hydrobromide is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is highly protein bound (98%), primarily to alpha-1-acid glycoprotein . The apparent volume of distribution is about 163L .

Subcellular Localization

Given its mechanism of action, it can be inferred that Darifenacin hydrobromide likely interacts with muscarinic M3 receptors located on the cell surface of bladder muscle cells .

準備方法

合成経路と反応条件: ダリフェナシン臭化水素酸塩の合成には、(3S)-1-(2-(2,3-ジヒドロ-5-ベンゾフラニル)エチル)-α,α-ジフェニル-3-ピロリジンアセトアミドと5-(2-ブロモエチル)-2,3-ジヒドロベンゾフランを無機塩基の存在下でアルキル化する方法が用いられます 。 この反応は、水と脂肪族、脂環式、または芳香族炭化水素などの有機溶媒の不均一系で行われます 。 次に、粗製ダリフェナシン塩基を単離し、ケトンまたはアルコールと濃縮臭化水素酸を加えることにより臭化水素酸塩に変換します .

工業的生産方法: ダリフェナシン臭化水素酸塩の工業的生産は、同様の合成経路に従いますが、より高い収率と純度を得るために最適化されています。 このプロセスには、副生成物を最小限に抑え、一貫した品質を確保するために、反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類: ダリフェナシン臭化水素酸塩は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .

一般的な試薬と条件:

置換反応: 通常、ハロアルカンや塩基などの試薬が関与します。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応ではさまざまなアルキル化誘導体が生成される場合があり、酸化反応や還元反応では分子内に存在する官能基が変化する可能性があります .

4. 科学研究への応用

ダリフェナシン臭化水素酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

Tolterodine: A non-selective muscarinic antagonist with similar indications but a different side effect profile.

Solifenacin: A selective M3 receptor antagonist like darifenacin, but with different pharmacokinetic properties.

Uniqueness of Darifenacin Hydrobromide: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists. This selectivity is thought to reduce the incidence of side effects such as dry mouth and constipation, making it a preferred choice for some patients .

特性

IUPAC Name |

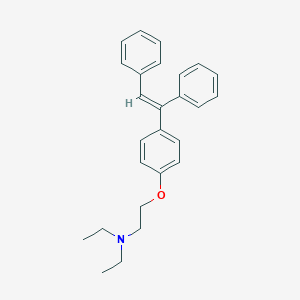

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046780 | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-07-7 | |

| Record name | Darifenacin hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)